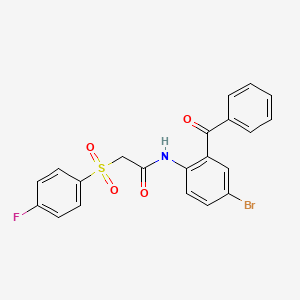

N-(2-benzoyl-4-bromophenyl)-2-(4-fluorobenzenesulfonyl)acetamide

Description

N-(2-benzoyl-4-bromophenyl)-2-(4-fluorobenzenesulfonyl)acetamide is a synthetic acetamide derivative featuring a 4-bromophenyl group substituted with a benzoyl moiety at the ortho position and a 4-fluorobenzenesulfonyl group attached to the acetamide backbone. This compound’s structure combines halogenated aromatic rings (bromine and fluorine) and sulfonyl functionalities, which are known to influence electronic properties, solubility, and biological activity.

Properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-2-(4-fluorophenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrFNO4S/c22-15-6-11-19(18(12-15)21(26)14-4-2-1-3-5-14)24-20(25)13-29(27,28)17-9-7-16(23)8-10-17/h1-12H,13H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUWWMZLJHXUJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-benzoyl-4-bromophenyl)-2-(4-fluorobenzenesulfonyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHBrN\OS

- Molecular Weight : 472.4 g/mol

- CAS Number : 898459-38-6

The compound features a benzoyl group, a bromophenyl moiety, and a sulfonamide functional group, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives of benzoyl and sulfonamide structures have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

Studies have explored the anticancer potential of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the sulfonamide group is thought to enhance its interaction with molecular targets involved in cancer cell proliferation .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized to function as an enzyme inhibitor, potentially affecting pathways involved in cell division and metabolic regulation. This could lead to:

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes, preventing substrate access.

- Interference with Signal Transduction : Modulating pathways that control cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in ResearchGate evaluated the antimicrobial activity of various sulfonamide derivatives, including those related to this compound. The results indicated that these compounds exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

| Compound | Activity | Mechanism |

|---|---|---|

| Compound A | Moderate | Cell wall synthesis inhibition |

| Compound B | High | DNA replication interference |

| This compound | Promising | Unknown; further studies needed |

Study 2: Anticancer Properties

In another study focusing on anticancer properties, researchers found that the compound induced apoptosis in several cancer cell lines. The study highlighted the importance of the bromophenyl and sulfonamide groups in enhancing cytotoxicity against cancer cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Apoptosis induction |

| A549 (lung cancer) | 10 | Cell cycle arrest |

| HeLa (cervical cancer) | 12 | Mitochondrial pathway activation |

Comparison with Similar Compounds

Structural Variations and Bond Length Differences

Key structural analogs include:

- Bond Lengths : The target compound’s acetamide backbone likely exhibits bond lengths comparable to N-(4-Bromophenyl)acetamide (C1–C2: 1.501 Å, N1–C2: 1.347 Å) but may differ in regions with bulky substituents (e.g., benzoyl and fluorobenzenesulfonyl groups), which could increase steric hindrance .

Pharmacological Activity Trends

Anticancer Potential

- Phenoxy Acetamide Derivatives (): Compounds 38–40 demonstrated potent anticancer activity against HCT-1, MCF-7, and PC-3 cell lines due to sulfonyl-linked heterocycles (e.g., quinazoline) . The target compound’s 4-fluorobenzenesulfonyl group may similarly enhance cytotoxicity, though the absence of a heterocycle could reduce potency.

Antimicrobial and Penicillin-like Activity

- The target compound’s benzoyl and fluorobenzenesulfonyl groups may improve membrane penetration but could reduce target specificity compared to methoxy-substituted analogs.

Electronic and Solubility Properties

- Sulfonyl Group Impact: The 4-fluorobenzenesulfonyl moiety enhances polarity and solubility in aqueous media relative to non-sulfonated analogs like N-(4-Bromophenyl)acetamide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.